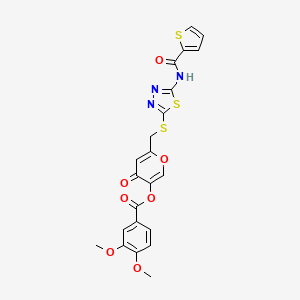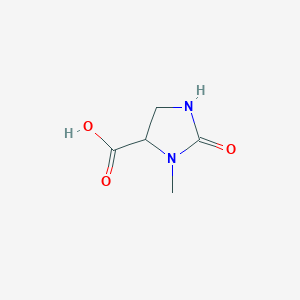![molecular formula C7H11NS B2778690 Spiro[2.3]hexane-5-carbothioamide CAS No. 2137691-11-1](/img/structure/B2778690.png)
Spiro[2.3]hexane-5-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[2.3]hexane-5-carbothioamide, also known as SCH-23390, is a selective dopamine D1 receptor antagonist. It was first synthesized in the late 1970s and has since been widely used in scientific research.
Wirkmechanismus
Spiro[2.3]hexane-5-carbothioamide works by binding to the dopamine D1 receptor and preventing dopamine from binding to it. This inhibits the downstream signaling pathways that are activated by dopamine binding to the receptor. As a result, the physiological effects of dopamine are blocked.
Biochemische Und Physiologische Effekte
Spiro[2.3]hexane-5-carbothioamide has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the release of glutamate in the prefrontal cortex, which is thought to be involved in the cognitive effects of dopamine. It has also been shown to decrease the activity of the cAMP-dependent protein kinase, which is involved in a number of cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Spiro[2.3]hexane-5-carbothioamide in lab experiments is its high selectivity for the dopamine D1 receptor. This allows researchers to study the specific effects of this receptor without affecting other dopamine receptors. However, one limitation of using Spiro[2.3]hexane-5-carbothioamide is that it has a relatively short half-life, which means that it needs to be administered frequently in experiments.
Zukünftige Richtungen
There are a number of future directions for research on Spiro[2.3]hexane-5-carbothioamide. One area of interest is its potential use in treating various neurological and psychiatric disorders. It has been shown to be effective in treating Parkinson's disease in animal models, and there is interest in studying its potential use in other disorders such as schizophrenia and addiction. Another area of interest is in understanding the role of the dopamine D1 receptor in various physiological processes. Further research is needed to fully understand the mechanisms underlying the effects of Spiro[2.3]hexane-5-carbothioamide and its potential therapeutic applications.
Conclusion:
In conclusion, Spiro[2.3]hexane-5-carbothioamide is a selective dopamine D1 receptor antagonist that has been widely used in scientific research. Its high selectivity for the dopamine D1 receptor makes it a valuable tool for studying the role of this receptor in various physiological processes. While there are limitations to its use in lab experiments, there is still much to be learned about the biochemical and physiological effects of Spiro[2.3]hexane-5-carbothioamide and its potential therapeutic applications.
Synthesemethoden
The synthesis of Spiro[2.3]hexane-5-carbothioamide involves the reaction of 2,3-dichloroquinoxaline with thiourea. The resulting product is then reacted with 2,2-dimethyl-1,3-propanediamine to yield Spiro[2.3]hexane-5-carbothioamide. The overall yield of this process is around 15%.
Wissenschaftliche Forschungsanwendungen
Spiro[2.3]hexane-5-carbothioamide is mainly used in scientific research to study the dopamine D1 receptor. It has been shown to be a highly selective antagonist for this receptor and is often used to block its activity. This allows researchers to study the role of the dopamine D1 receptor in various physiological processes.
Eigenschaften
IUPAC Name |
spiro[2.3]hexane-5-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NS/c8-6(9)5-3-7(4-5)1-2-7/h5H,1-4H2,(H2,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBMOCQXPODJFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC(C2)C(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[2.3]hexane-5-carbothioamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-((1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide](/img/structure/B2778611.png)
![1-(2-chloro-6-fluorobenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2778614.png)
![6-(3-Fluorophenyl)-2-[1-(2-phenyltriazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2778615.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B2778617.png)
![Methyl 5-chloro-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxylate](/img/structure/B2778622.png)

![2-[1-[2-(diethylamino)-2-oxoethyl]-3-indolyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetamide](/img/structure/B2778624.png)

![5-(3-chlorophenyl)-1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2778626.png)
![N-(2-fluorobenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2778628.png)

![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2778630.png)